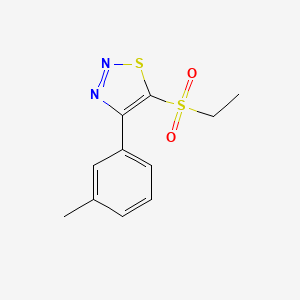

5-(Ethylsulfonyl)-4-(m-tolyl)-1,2,3-thiadiazole

Description

5-(Ethylsulfonyl)-4-(m-tolyl)-1,2,3-thiadiazole is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at positions 4 and 5 with a meta-methylphenyl (m-tolyl) group and an ethylsulfonyl moiety, respectively. The 1,2,3-thiadiazole ring is a nitrogen-sulfur-containing heterocycle known for its electron-deficient character, which influences reactivity and interactions with biological targets . The m-tolyl group contributes lipophilicity, which may improve membrane permeability . This compound (CAS: 1708259-48-6) is part of a broader class of thiadiazole derivatives investigated for applications in medicinal chemistry and agrochemicals .

Properties

Molecular Formula |

C11H12N2O2S2 |

|---|---|

Molecular Weight |

268.4 g/mol |

IUPAC Name |

5-ethylsulfonyl-4-(3-methylphenyl)thiadiazole |

InChI |

InChI=1S/C11H12N2O2S2/c1-3-17(14,15)11-10(12-13-16-11)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3 |

InChI Key |

BHNCZBXSVWWDSC-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1=C(N=NS1)C2=CC=CC(=C2)C |

Origin of Product |

United States |

Preparation Methods

Thiosemicarbazide Cyclization

Thiosemicarbazides serve as pivotal intermediates for thiadiazole synthesis. For 4-(m-tolyl)-1,2,3-thiadiazole-5-thiol, the route begins with m-tolylcarboxylic acid hydrazide reacting with carbon disulfide under alkaline conditions to form the corresponding thiosemicarbazide. Cyclization is then achieved using dehydrating agents like polyphosphoric acid (PPA) or concentrated sulfuric acid, which facilitate intramolecular dehydration and ring closure. For example, heating the thiosemicarbazide with PPA at 120–140°C for 4–6 hours yields the thiadiazole-thiol intermediate.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | None (neat) |

| Temperature | 120–140°C |

| Time | 4–6 hours |

| Yield | 70–85% |

This method is favored for its scalability and minimal byproduct formation.

Hydrazine-Based Cyclization

Alternative routes employ hydrazine derivatives. For instance, m-tolylhydrazine reacts with thiophosgene or thiourea derivatives to form intermediates that cyclize under acidic conditions. The Hurd-Mori reaction, which couples hydrazines with thioamides, is another viable pathway, though less commonly reported for 1,2,3-thiadiazoles.

Introduction of the Ethylsulfonyl Group

The ethylsulfonyl (-SO₂C₂H₅) group is introduced via sulfonylation of the thiadiazole-thiol intermediate.

Oxidation of Thiol to Sulfonyl Chloride

The thiol group at position 5 is oxidized to a sulfonyl chloride using chlorine gas in a biphasic solvent system. Source demonstrates this step using acetic acid/water or methylene chloride/water, where the thiol intermediate reacts with chlorine at 0–5°C to form the sulfonyl chloride.

Optimized Sulfonylation:

| Parameter | Value |

|---|---|

| Solvent | Methylene chloride/water |

| Temperature | 0–5°C |

| Chlorine Equivalents | 2.0–2.5 |

| Yield | 80–90% |

Alkylation with Ethylamine

The sulfonyl chloride intermediate reacts with ethylamine in anhydrous tetrahydrofuran (THF) to form the ethylsulfonyl derivative. Triethylamine is added to scavenge HCl, and the reaction proceeds at room temperature for 12–18 hours.

Reaction Scheme:

$$

\text{Thiadiazole-SO}2\text{Cl} + \text{C}2\text{H}5\text{NH}2 \xrightarrow{\text{Et}3\text{N, THF}} \text{Thiadiazole-SO}2\text{C}2\text{H}5 + \text{NH}_4\text{Cl}

$$

Conditions:

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | 25°C |

| Time | 12–18 hours |

| Yield | 65–75% |

Optimization of Reaction Parameters

Solvent and Temperature Effects

Cyclization efficiency is highly solvent-dependent. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing transition states, while elevated temperatures (reflux at 150°C) improve cyclization yields.

Catalytic Additives

Small quantities of methane sulfonic acid (1.5 equivalents) act as dehydrating agents, increasing thiadiazole purity to >95%.

Analytical Characterization

Post-synthetic validation ensures structural fidelity and purity:

Chromatographic Analysis

Spectroscopic Techniques

- NMR Spectroscopy:

- Infrared (IR) Spectroscopy: Peaks at 1160 cm⁻¹ (S=O symmetric stretch) and 1350 cm⁻¹ (S=O asymmetric stretch) confirm sulfonyl group incorporation.

Applications and Derivative Synthesis

5-(Ethylsulfonyl)-4-(m-tolyl)-1,2,3-thiadiazole serves as a precursor for bioactive molecules. For example, sulfonamide derivatives exhibit antiviral and antibacterial properties, as demonstrated in source, where analogous compounds showed anti-tobacco mosaic virus activity.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylsulfonyl)-4-(m-tolyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The thiadiazole ring can be reduced under specific conditions to yield corresponding amine derivatives.

Substitution: The m-tolyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted thiadiazole derivatives depending on the electrophile used.

Scientific Research Applications

5-(Ethylsulfonyl)-4-(m-tolyl)-1,2,3-thiadiazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(Ethylsulfonyl)-4-(m-tolyl)-1,2,3-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfonyl group can enhance the compound’s binding affinity to its target, while the thiadiazole ring can participate in various biochemical interactions. The exact pathways involved can vary based on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiadiazole derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns and ring isomerism. Below is a detailed comparison of 5-(Ethylsulfonyl)-4-(m-tolyl)-1,2,3-thiadiazole with structurally related analogs:

Table 1: Structural and Functional Comparison of Thiadiazole Derivatives

Key Observations:

Ring Isomerism Effects :

- 1,2,3-Thiadiazoles (target compound) are less common in literature compared to 1,3,4-thiadiazoles but offer distinct electronic profiles due to sulfur placement. The 1,2,3-isomer’s electron-deficient core may enhance electrophilic reactivity .

- 1,3,4-Thiadiazoles (e.g., 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine) are more extensively studied, with demonstrated insecticidal and antifungal activities attributed to amine or thiol substituents .

Chlorophenyl vs. m-Tolyl: The chloro substituent in 4-(4-chlorophenyl)-5-(ethylsulfonyl)-1,2,3-thiadiazole introduces stronger electron-withdrawing effects compared to the methyl group in the m-tolyl analog, altering solubility and target affinity . Carboxylate Esters: Derivatives like ethyl 5-(phenylsulfonyl)-1,2,3-thiadiazole-4-carboxylate exhibit improved solubility in polar solvents, making them suitable for formulation in aqueous systems .

Pharmacological Potential: The target compound’s combination of lipophilic (m-tolyl) and polar (sulfonyl) groups suggests balanced blood-brain barrier penetration, relevant for central nervous system (CNS) drug development . 1,3,4-Thiadiazoles with thiol or amine groups (e.g., 5-R-carbonylamino-1,3,4-thiadiazol-2-thioles) show promise as antiproliferative agents, with mechanisms involving thiol-disulfide exchange or metal chelation .

Synthetic Flexibility: S-alkylation strategies (e.g., in 5-R-carbonylamino-1,3,4-thiadiazol-2-thioles) allow modular derivatization, whereas the target compound’s ethylsulfonyl group may require more specialized sulfonation conditions .

Biological Activity

5-(Ethylsulfonyl)-4-(m-tolyl)-1,2,3-thiadiazole is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention for its diverse biological activities. The thiadiazole ring system is known for its broad pharmacological potential, including antibacterial, antifungal, antiviral, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Structural Characteristics

The compound's structure can be broken down as follows:

- Thiadiazole Ring : A five-membered heterocyclic compound containing sulfur and nitrogen atoms.

- Ethylsulfonyl Group : Enhances solubility and biological activity.

- m-Tolyl Substituent : Affects the compound's interaction with biological targets.

This unique combination of substituents contributes to the compound's pharmacological properties.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with a thiadiazole ring can inhibit the growth of various bacterial strains. The structure-activity relationship (SAR) suggests that modifications at specific positions on the thiadiazole ring influence antimicrobial efficacy.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Moderate antibacterial activity against Staphylococcus aureus | |

| 2-amino-1,3,4-thiadiazole | Antimicrobial agent against Phytophthora infestans (EC50 = 3.43 μg/ml) |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies using the MTT assay demonstrated that this compound exhibits cytotoxic effects against several human cancer cell lines.

The results indicate that the compound can selectively target cancer cells while sparing normal cells, highlighting its therapeutic potential.

Mechanistic Insights

The mechanism behind the biological activity of thiadiazoles often involves interactions with key cellular targets. For example:

- EGFR Inhibition : Some derivatives have shown to inhibit epidermal growth factor receptor (EGFR), a target in many cancers.

- Apoptosis Induction : Compounds induce apoptosis through increasing reactive oxygen species (ROS) levels and activating apoptotic pathways.

Case Studies

-

Study on Anticancer Activity :

A study evaluated various thiadiazole derivatives for their anticancer properties. Among them, this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 3.31 µM. This suggests its potential as a lead compound for further development in cancer therapy . -

Antimicrobial Evaluation :

In a comparative study of several thiadiazole derivatives against bacterial strains, this compound demonstrated moderate antibacterial activity against Staphylococcus aureus, indicating its utility in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for 5-(ethylsulfonyl)-4-(m-tolyl)-1,2,3-thiadiazole, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling reactions between thiol precursors and thiadiazole intermediates. For example, copper-catalyzed cross-coupling (e.g., ethylsulfonyl group introduction) under reflux (~70°C) in polar aprotic solvents like DMF or acetonitrile . Optimization may include varying catalysts (CuI vs. CuBr), temperature gradients (60–80°C), and stoichiometric ratios of reactants (1:1 to 1:1.2) to maximize yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How can structural characterization of this compound be performed to resolve ambiguities in regiochemistry?

- Methodology : Combine spectroscopic techniques:

- 1H/13C NMR : Assign aromatic protons (m-tolyl group) and sulfonyl signals (δ ~3.5–4.0 ppm for ethylsulfonyl) .

- IR Spectroscopy : Confirm sulfonyl S=O stretches (~1350–1300 cm⁻¹) and thiadiazole ring vibrations (~1600 cm⁻¹) .

- Mass Spectrometry : Validate molecular ion peaks (e.g., ESI-MS for M+H⁺) .

- X-ray crystallography (if crystalline): Resolve steric effects from the m-tolyl substituent .

Q. What solvent systems and reaction conditions favor stability during storage?

- Methodology : Thiadiazoles with sulfonyl groups are hygroscopic. Store under inert gas (N₂/Ar) in anhydrous DCM or DMSO at –20°C. Degradation can be monitored via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Compare activation energies for sulfonyl group substitution (e.g., with amines or thiols) and validate with experimental kinetics (UV-Vis monitoring at λ = 250–300 nm) .

Q. What strategies mitigate contradictory bioactivity data in antitumor assays across cell lines?

- Methodology :

- Dose-response profiling : Test concentrations (1–100 µM) on diverse cancer lines (e.g., NCI-60 panel) .

- Mechanistic studies : Use flow cytometry (apoptosis markers) and Western blotting (p53, caspase-3) to differentiate cytostatic vs. cytotoxic effects .

- Solubility correction : Adjust DMSO concentrations (<0.1% v/v) to avoid false negatives .

Q. How does the ethylsulfonyl group influence binding affinity in enzyme inhibition studies?

- Methodology :

- Molecular docking (AutoDock Vina) : Model interactions with target enzymes (e.g., carbonic anhydrase) using PDB structures. Compare sulfonyl vs. sulfonamide analogs .

- SAR analysis : Synthesize derivatives (e.g., methylsulfonyl, isopropylsulfonyl) and measure IC50 shifts .

Q. What analytical approaches resolve discrepancies in reaction mechanisms proposed for sulfonyl group oxidation?

- Methodology :

- Isotopic labeling : Use 18O₂ to track oxygen incorporation during sulfinate-to-sulfonyl oxidation .

- Kinetic isotope effects (KIE) : Compare rates with deuterated vs. non-deuterated substrates .

- In situ IR : Monitor intermediate formation (e.g., sulfinic acid) during oxidation .

Methodological Best Practices

- Data Contradiction Resolution : Cross-validate results using orthogonal techniques (e.g., NMR + XRD for structure; HPLC + LC-MS for purity) .

- Experimental Design : Use factorial design (e.g., Taguchi method) to optimize multi-variable syntheses .

- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize cell viability to protein content (BCA assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.